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Compound of Interest

Compound Name: SIRTS5 inhibitor 8

Cat. No.: B12371267

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of SIRT5 inhibitor 8 (also
known as compound 10), a novel 2,4,6-trisubstituted triazine derivative, with other known
SIRTS inhibitors. Due to the absence of published studies on the activity of SIRT5 inhibitor 8
in cell lines, this comparison focuses on its enzymatic inhibition and provides cellular activity
data for alternative compounds to offer a broader context for researchers.

Introduction to SIRT5

Sirtuin 5 (SIRTS) is a crucial NAD+-dependent protein deacylase primarily located in the
mitochondria.[1][2] It plays a significant role in regulating cellular metabolism by removing
negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on
target proteins.[2][3] Through this activity, SIRT5 influences various metabolic pathways,
including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and nitrogen
metabolism.[1][4] Given its central role in cellular energetics and stress responses, SIRT5 has
emerged as a potential therapeutic target for a range of diseases, including cancer and
metabolic disorders.[1][3][4]

In Vitro Activity of SIRTS5 Inhibitor 8 (Compound 10)

SIRTS5 inhibitor 8 is a recently developed non-peptide, small-molecule inhibitor of SIRT5. The
primary research characterizes its activity in enzymatic assays but does not provide data on its
effects in cellular models.
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Table 1: In Vitro Enzymatic Activity of SIRT5 Inhibitor 8 (Compound 10)

Mechanism of

Compound Target IC50 (pM) . Selectivity
Action
o Moderately
SIRT5 Inhibitor 8 Substrate- ]
SIRT5 5.38 B selective over
(Compound 10) competitive
SIRT1-3

Data sourced from Wang, L. et al. Bioorg Med Chem. 2023 Oct 1;93:117455.

Comparison with Alternative SIRT5 Inhibitors

A variety of compounds with inhibitory activity against SIRT5 have been identified. Unlike
SIRTS inhibitor 8, several of these alternatives have been evaluated in cell-based assays,
providing insights into their potential cellular effects.

Table 2: Comparison of In Vitro and Cellular Activity of SIRT5 Inhibitors
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. . . Observed
. Chemical In Vitro Cell Line(s) Reference(s
Inhibitor Cellular
Class IC50 (uM) Tested
Effects
SIRT5
2,4,6-
Inhibitor 8 ) ) No published No published
trisubstituted 5.38 [3]
(Compound o data data
triazine
10)
Increased
o 22 PKM2
) Polyanionic A549 (lung o
Suramin (deacetylase activity, [5][6]
naphthylurea o cancer)
activity) reduced cell
proliferation.
Increased
MDA-MB-231  protein
~42% (breast succinylation,
MC3482 Not specified inhibition at cancer), regulation of [B1[7181[9]
50 uM C2C12 autophagy
(myoblasts) and
mitophagy.
Not specified
in detail in the
reviewed )
. . i Anti-
) Aminosalicyla literature, but [10][11][12]
Balsalazide 3.9 ) o inflammatory
te identified in a [13]
] effects.
high-
throughput
screen.
DK1-04e Dipeptide 0.34 (for MCF7, MDA- Inhibited cell [8][14][15][16]
(prodrug of derivative active form MB-231 proliferation
DK1-04) DK1-04) (breast and
cancer), A549  anchorage-
(lung), B16- independent
F10 growth;
(melanoma), increased
HCT-116
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(colon), global lysine
CFPAC1 succinylation.
(pancreatic)

Experimental Protocols
In Vitro SIRTS5 Inhibition Assay (for SIRTS Inhibitor 8)

The inhibitory activity of SIRT5 inhibitor 8 was determined using an in vitro enzymatic assay
as described in the primary literature.

Materials:

Recombinant human SIRT5 enzyme

o Fluorogenic substrate peptide

e NAD+

e Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCI2)
o Developer solution

e Test compounds (SIRT5 inhibitor 8 and controls) dissolved in DMSO

o 384-well plates

Procedure:

A solution of the SIRT5 enzyme and the fluorogenic substrate peptide in the assay buffer is

prepared.

The test compounds are added to the wells of a 384-well plate at various concentrations.

The enzymatic reaction is initiated by the addition of NAD+.

The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).

The reaction is stopped, and the signal is developed by adding the developer solution.
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e The fluorescence intensity is measured using a microplate reader at the appropriate
excitation and emission wavelengths.

e The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Visualizations
SIRT5 Signaling in Cancer Metabolism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12371267#cross-validation-of-sirt5-inhibitor-8-
activity-in-different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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